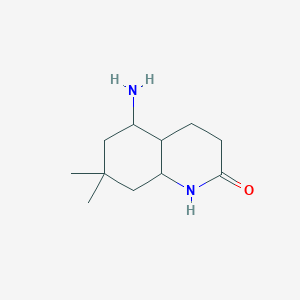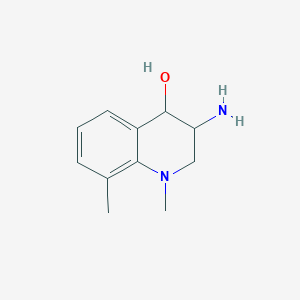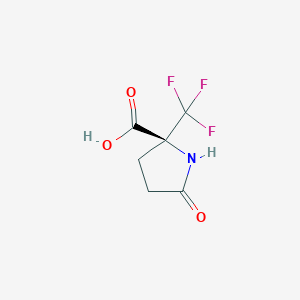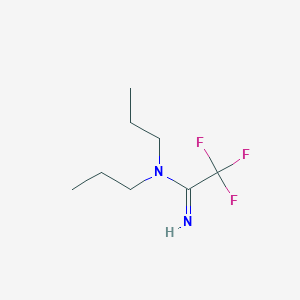
5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction can be employed to form the quinoline ring.
Amination: Introduction of the amino group at the 5th position can be achieved through nucleophilic substitution or other amination techniques.
Reduction: The reduction of any intermediate double bonds to form the octahydroquinoline structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions could further saturate the ring structure or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino group or other positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one could have several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Materials Science: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a wide range of applications.
Octahydroquinoline: Similar in structure but without the amino group.
7,7-Dimethyloctahydroquinoline: Lacks the amino group at the 5th position.
Uniqueness
5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one is unique due to the presence of both the amino group and the fully saturated ring system, which could confer distinct chemical and biological properties.
Properties
CAS No. |
1706454-19-4 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
5-amino-7,7-dimethyl-1,3,4,4a,5,6,8,8a-octahydroquinolin-2-one |
InChI |
InChI=1S/C11H20N2O/c1-11(2)5-8(12)7-3-4-10(14)13-9(7)6-11/h7-9H,3-6,12H2,1-2H3,(H,13,14) |
InChI Key |
IYVSRRWXCPAQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2CCC(=O)NC2C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11902566.png)
![7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11902569.png)


![3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11902578.png)

![2-Propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11902602.png)
![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)

![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)

